4-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide
Description
4-Bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide is a halogenated sulfonamide derivative characterized by a bromine substituent on the benzene ring and a 4-chloro-2-fluorophenyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their therapeutic applications, including antidiabetic, antimicrobial, and enzyme-inhibitory activities, which are influenced by substituent patterns and molecular conformation .
Properties
IUPAC Name |
4-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBRJWXFRZFCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide typically involves multiple steps, starting with the bromination of N-(4-chloro-2-fluorophenyl)benzenesulfonamide. This reaction requires specific conditions, such as the use of bromine in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles, such as sodium hydroxide, in polar solvents.
Major Products Formed:
Bromine oxide derivatives.
Amines from reduction reactions.
Substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide can be used to study enzyme inhibition and protein interactions. Its structural complexity allows for the design of specific inhibitors targeting biological pathways.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 4-bromo-N-(4-chloro-2-fluorophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The dihedral angles between aromatic rings in sulfonamides are critical for understanding conformational flexibility and intermolecular interactions. For example:
- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I) : Dihedral angle = 41.17° .
- 4-Bromo-N-(4-bromophenyl)benzenesulfonamide (II) : Dihedral angle = 38.5° .
- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (III) : Dihedral angle = 32.6° .
The target compound’s 4-chloro-2-fluorophenyl group likely introduces steric and electronic effects distinct from these analogs.
Bond Lengths and Halogen Effects
- Br–C bond : In 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the Br–C bond length is 1.887(2) Å, consistent with typical brominated aromatics .
- Cl–C bond : In chlorpropamide (a chloro analog), the Cl–C bond is shorter (~1.74 Å), reflecting chlorine’s smaller atomic radius .
- F–C bond : Fluorine’s electronegativity shortens C–F bonds (~1.35 Å), which may influence electronic distribution in the target compound’s 2-fluorophenyl group .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding networks dominate sulfonamide crystal packing. Key comparisons include:
- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide : Forms infinite chains via N–H···O (2.791 Å) and weaker C–H···O interactions .
- Chlorpropamide : Similar N–H···O bonds but shorter due to chlorine’s higher electronegativity, leading to tighter packing .
- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I): Features additional F···F contacts (2.81 Å) that stabilize the lattice, absent in non-fluorinated analogs .
The target compound’s 2-fluorine substituent may introduce similar F···F or F···O interactions, altering packing efficiency compared to non-fluorinated derivatives.
Electronic and Steric Effects
- Bromine vs.
- Fluorine : The 2-fluoro group in the target compound may increase metabolic stability and hydrogen-bond acceptor capacity, influencing target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
